molecular formula C5H7NO3 B1278646 3-Methoxy-5-hydroxymethylisoxazole CAS No. 35166-36-0

3-Methoxy-5-hydroxymethylisoxazole

Cat. No. B1278646
CAS RN: 35166-36-0
M. Wt: 129.11 g/mol
InChI Key: DIIVXOUBNHJXED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through different methods. For instance, the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid is described using two procedures, one involving the treatment of dimethyl acetylenedicarboxylate with hydroxylamine and another using chlorofumaroyl dichloride with hydroxylamine . Another paper discusses the regioselective synthesis of 5-alkylthio- and 3-alkylthioisoxazoles from acylketene dithioacetals, highlighting the influence of reaction conditions on the regioselectivity of the products . Additionally, the synthesis of 3- and 5-amino-5-(3)-(pyrrol-2-yl)isoxazoles is achieved by reacting certain pyrrole derivatives with hydroxylamine .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can exhibit tautomerism, as shown in the study of 5-hydroxyisoxazoles-isoxazol-5-ones, where the existence of different tautomeric forms in various solvents is reported . The basicities of these compounds and their acid strength comparable to carboxylic acids are also noted, which can influence their chemical behavior .

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. For example, the paper on 5-Hydroxy-3-phenyl-5-vinyl-2-isoxazoline describes its synthesis and subsequent reactions, including dehydration–aromatization and nucleophilic addition . The reactivity of these compounds can be significantly altered by substituents on the isoxazole ring, as demonstrated by the different outcomes when reactions are performed in various solvents .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure. For instance, the paper on 2-methylisoxazolin-5-ones discusses the differences in physical properties between 3-aryl and 4-aryl compounds in the solid phase . The evaluation of protecting groups for 3-hydroxyisoxazoles provides insights into the regioselectivity of O- versus N-alkylation and the synthesis of 3-alkoxyisoxazole-5-carbaldehydes . These properties are crucial for the development of isoxazole-based compounds with desired biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

3-Methoxy-5-hydroxymethylisoxazole and its derivatives are frequently studied in the context of chemical synthesis and structural analysis. For example, there are studies focusing on the microwave-assisted synthesis of 5-amino-3-aralkoxy(methoxy)amino-1,2,4-oxadiazoles starting from specific isoureas and hydroxylamine. The structures obtained are often characterized through various spectroscopic methods, demonstrating the chemical versatility and utility of isoxazole compounds in synthetic chemistry (Kurz et al., 2007).

Polymer and Material Science

Isoxazole derivatives have also been explored in the field of polymer and material science. For instance, certain compounds based on isoxazole have been investigated for their potential in creating controlled-release formulations, indicating a possible application in material sciences for drug delivery or other controlled-release mechanisms (Tai et al., 2002).

Molecular Interactions and Crystallography

Studies often involve detailed analysis of molecular packing and intermolecular interactions in crystals of isoxazole derivatives. These analyses include Hirshfeld surface analysis and DFT studies, which help in understanding the intricate intermolecular forces and structural characteristics of these compounds. Such studies are crucial for the development of new materials and pharmaceuticals (Laamari et al., 2020).

Antimicrobial Activity

Certain isoxazole derivatives have been synthesized and tested for their antimicrobial activity against bacterial and fungal organisms. This highlights the potential pharmaceutical applications of these compounds in combating microbial infections (Kumar et al., 2019).

Environmental Chemistry and Corrosion Inhibition

Research into isoxazole derivatives also extends into environmental chemistry, with studies focusing on the degradation of certain compounds by bacteria, which can have implications for environmental remediation and pollution control. Additionally, some isoxazole derivatives have been studied for their potential as corrosion inhibitors, which can have significant industrial applications (Mulla et al., 2018); (Aslam et al., 2020).

properties

IUPAC Name

(3-methoxy-1,2-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-8-5-2-4(3-7)9-6-5/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIIVXOUBNHJXED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901307521
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Methoxy-1,2-oxazol-5-yl)methanol

CAS RN

35166-36-0
Record name 3-Methoxy-5-isoxazolemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35166-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methoxy-5-isoxazolemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901307521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 7.0 g 3-methoxy-5-carbethoxy-isoxazole in 80 ml tetrahydrofuran a 2m solution of lithiumborohydride in tetrahydrofuran was added at 15°-20° C. The reaction mixture was stirred for 2 h at room temperature, then poured into saturated ammoniumchloride solution and extracted with dichloromethane. The organic phase was dried over magnesium sulfate and evaporated togive 4.87 g alcohol.
Name
3-methoxy-5-carbethoxy-isoxazole
Quantity
7 g
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reactant
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2m
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80 mL
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Synthesis routes and methods II

Procedure details

3-Methoxy-isoxazole-5-carboxylic acid methyl ester (prepared according to Eur. J. Org. Chem., 1998, 473) (1.0 g, 6.4 mmol) was dissolved in methanol (30 ml) and sodium borohydride (300 mg, 8.0 mmol) was added in portions. The mixture was stirred for 1 hour at room temperature, concentrated and the residue dissolved in dichloromethane (30 ml). The solution was washed with water, dried over magnesium sulfate and concentrated to give the product as a concentrated solution in dichloromethane. The solution was used without further purification.
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1 g
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reactant
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30 mL
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300 mg
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Synthesis routes and methods III

Procedure details

2.23 g of methyl 3-methoxyisoxazole-5-carboxylate was dissolved in 30 ml of ethanol, and 0.60 g of sodium borohydride was then added ice-cooling. The mixture was stirred for 8 hours under ice-cooling. After water was added under ice-cooling, the reaction mixture was concentrated under reduced pressure and then extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, filtered and then concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to obtain 1.55 g of (3-methoxyisoxazol-5-yl)methanol.
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2.23 g
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30 mL
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0.6 g
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